molecular formula C20H17ClFN3O3 B2974500 2-(4-chlorophenoxy)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 921530-96-3

2-(4-chlorophenoxy)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No. B2974500
CAS RN: 921530-96-3
M. Wt: 401.82
InChI Key: YWWBAQMKXNSYET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H17ClFN3O3 and its molecular weight is 401.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

The chemical compound has been involved in the synthesis of various derivatives, including 4-thiazolidinone and 5-methyl-4-thiazolidinone derivatives, explored for their antimicrobial properties. This research demonstrates the compound's potential as a precursor in creating bioactive molecules with significant antimicrobial effects (Patel, Mistry, & Desai, 2009).

Anticancer Drug Synthesis and Analysis

Another study focused on synthesizing N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which showed promise as an anticancer drug through molecular docking analysis targeting the VEGFr receptor. This underscores the compound's relevance in developing new anticancer therapeutics (Sharma et al., 2018).

Photovoltaic Efficiency and Ligand-Protein Interactions

The compound has also been investigated for its photovoltaic efficiency and ligand-protein interaction capabilities. Studies on bioactive benzothiazolinone acetamide analogs, including derivatives similar in structure to the target compound, have shown good light harvesting efficiency and potential for use in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies have indicated promising binding affinities, suggesting applications in drug design and development (Mary et al., 2020).

Pesticide Derivatives Characterization

The compound's derivatives have been characterized for their potential as pesticides. X-ray powder diffraction studies on N-aryl-2,4-dichlorophenoxyacetamide derivatives, including those with structural similarities to the compound , have provided valuable data for their development as effective pesticides (Olszewska, Pikus, & Tarasiuk, 2008).

Antibacterial Agents Development

Further research has led to the synthesis of 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents. These studies, involving derivatives structurally related to the target compound, have highlighted the importance of physicochemical parameters in developing novel antibacterial compounds with significant activity against both gram-positive and gram-negative bacteria (Desai, Shah, Bhavsar, & Saxena, 2008).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O3/c21-15-3-7-17(8-4-15)28-13-19(26)23-11-12-25-20(27)10-9-18(24-25)14-1-5-16(22)6-2-14/h1-10H,11-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWBAQMKXNSYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNC(=O)COC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

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